molecular formula C6H8N2O3 B033254 Ethyl 2-aminooxazole-4-carboxylate CAS No. 177760-52-0

Ethyl 2-aminooxazole-4-carboxylate

Katalognummer: B033254
CAS-Nummer: 177760-52-0
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: NBABLVASYFPOEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) is a heterocyclic organic compound with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol . It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and ester functional groups. Key applications include:

  • Anticancer Agents: Derivatives of this compound exhibit cytotoxicity against human cancer cell lines (e.g., SW620 colon cancer, PC-3 prostate cancer) with IC₅₀ values in the low micromolar range, comparable to the histone deacetylase inhibitor SAHA .
  • Senescence-Targeting Drugs: It is a precursor in the synthesis of KB 1541, a compound regulating ATP synthase dimerization to alleviate cellular senescence .
  • Chemical Intermediate: Used in multi-step reactions such as Sandmeyer, Suzuki, and Heck couplings .

Physical properties include storage recommendations (dark place, inert atmosphere) and safety hazards (H315, H319, H335 codes for skin/eye irritation and respiratory sensitization) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminooxazole-4-carboxylate typically involves a multi-step reaction process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-aminooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazoles .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-aminooxazole-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-aminooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table compares ethyl 2-aminooxazole-4-carboxylate with structurally related oxazole and thiazole derivatives:

Compound Name CAS Number Substituents/Modifications Key Applications/Properties References
Ethyl 2-methyloxazole-4-carboxylate 23012-14-8 Methyl group at position 2 (no amino) Intermediate in organic synthesis
Ethyl 2-aminothiazole-4-carboxylate 5398-36-7 Thiazole ring (sulfur instead of oxygen) Antifungal/antibacterial research
Ethyl 2-isopropyloxazole-4-carboxylate 137267-49-3 Isopropyl group at position 2 Specialty chemical for drug discovery
Ethyl 2-vinyloxazole-4-carboxylate 460081-24-7 Vinyl group at position 2 Polymer and materials science applications
Ethyl 2-amino-4-cyclopropyloxazole-5-carboxylate 2060062-22-6 Cyclopropyl at position 4, ester at 5 Targeted kinase inhibitors

Key Observations :

  • Amino vs. Methyl/Isopropyl Groups: The amino group at position 2 enhances reactivity in nucleophilic substitutions and metal-catalyzed cross-couplings, making it critical for drug synthesis .
  • Oxazole vs. Thiazole: Thiazole analogs (e.g., ethyl 2-aminothiazole-4-carboxylate) exhibit distinct electronic properties due to sulfur’s lower electronegativity, influencing binding affinity in biological targets .

Market and Pricing

Compound Purity (%) Price (250 mg) Key Suppliers References
This compound 98% $255 Synthonix, Combi-Blocks
Ethyl 2-aminothiazole-4-carboxylate 96% $180–$220 PharmaCompass, Georganics

Market Trends : Oxazole derivatives command higher prices due to their prevalence in oncology drug pipelines .

Biologische Aktivität

Ethyl 2-aminooxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of an oxazole ring, which is known for its bioactive properties. The synthesis typically involves the reaction of ethyl 2-bromopropanoate with 2-aminooxazole-4-carboxylic acid under basic conditions. The following reaction scheme outlines a common synthetic pathway:

Ethyl 2 bromopropanoate+2 aminooxazole 4 carboxylic acidEthyl 2 aminooxazole 4 carboxylate\text{Ethyl 2 bromopropanoate}+\text{2 aminooxazole 4 carboxylic acid}\rightarrow \text{Ethyl 2 aminooxazole 4 carboxylate}

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound exhibits significant antibacterial activity.

Compound MIC (µg/mL)
This compound32
Control (Standard Antibiotic)8

The data suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating promising activity.

Cell Line IC50 (µM)
HepG215
MCF720

This suggests that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The mechanism underlying the biological activity of this compound is thought to involve inhibition of specific enzymes or pathways related to microbial growth and cancer cell proliferation. Studies indicate that it may act as a competitive inhibitor in various biochemical pathways, potentially affecting DNA synthesis or protein synthesis in target cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study synthesized derivatives of this compound and assessed their antimicrobial activities against a panel of pathogens. The results indicated that modifications to the structure could enhance efficacy, particularly against resistant strains of bacteria .
  • Anticancer Activity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on tumor cells. The findings revealed that the compound induces apoptosis in cancer cells, suggesting potential for therapeutic use in oncology .
  • In Silico Studies : Computational docking studies have shown that this compound binds effectively to targets involved in bacterial resistance mechanisms, supporting its development as an antibiotic candidate .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 2-aminooxazole-4-carboxylate, and how can reaction parameters be optimized for improved yields?

this compound can be synthesized via multi-step protocols, including halogenation and palladium-catalyzed coupling reactions. For example, a Sandmeyer reaction using tert-butyl nitrile and copper(II) chloride at 80°C in acetonitrile introduces functional groups, followed by Suzuki coupling with aryl boronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) using Pd(PPh₃)₄ as a catalyst . Optimization involves controlling reaction temperature (e.g., 80–90°C), solvent selection (toluene/water mixtures), and stoichiometric ratios of reagents. Post-synthetic steps like hydrogenation and cyclization further refine the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, particularly for distinguishing amino and ester groups. X-ray crystallography, using software like SHELX, provides definitive structural validation by resolving bond lengths and angles . For crystallographic data, ensure proper refinement protocols (e.g., anisotropic displacement parameters) and validate against metrics like R-factors to confirm accuracy .

Advanced Research Questions

Q. How can computational chemistry methods like density functional theory (DFT) be utilized to predict the reactivity and electronic properties of this compound?

DFT calculations with hybrid functionals (e.g., B3LYP) enable precise modeling of electronic structures, including frontier molecular orbitals (HOMO/LUMO) and charge distribution. These models predict regioselectivity in reactions, such as electrophilic substitution at the oxazole ring’s 5-position. Incorporating exact exchange terms improves thermochemical accuracy, reducing deviations in atomization energies to <3 kcal/mol . Basis sets like 6-31G* are recommended for balancing computational cost and accuracy .

Q. What strategies enable regioselective functionalization of this compound to synthesize diverse derivatives, and how do reaction mechanisms influence product distribution?

Regioselective halogenation (e.g., chlorination at the 2-position) followed by palladium-catalyzed cross-coupling (Suzuki, Heck) allows targeted substitution. For instance, coupling with aryl halides using Pd(OAc)₂ and P(o-tol)₃ as ligands under basic conditions (Cs₂CO₃) yields 2,4-disubstituted oxazoles . Mechanistic studies suggest oxidative addition of Pd(0) to the C–X bond is rate-determining, emphasizing the role of electron-donating ligands in accelerating this step .

Q. In medicinal chemistry research, how can this compound be modified to enhance its bioactivity, and what in vitro assays are recommended for evaluating its therapeutic potential?

Structural modifications, such as introducing electron-withdrawing groups (e.g., trifluoromethyl) or cyclopropane rings, enhance bioactivity by improving target binding affinity. For example, intramolecular cyclization with ethylene glycol dimethyl ether forms fused heterocycles, increasing metabolic stability . In vitro assays should include enzyme inhibition studies (e.g., ATP synthase targeting ), cytotoxicity profiling (MTT assays), and pharmacokinetic assessments (Caco-2 permeability).

Methodological Notes

  • Synthesis: Prioritize Pd-catalyzed reactions for scalability and regiocontrol .
  • Characterization: Cross-validate NMR and X-ray data with computational models to resolve ambiguities .
  • Computational Modeling: Use solvent correction (e.g., PCM) in DFT to simulate reaction environments .

Eigenschaften

IUPAC Name

ethyl 2-amino-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBABLVASYFPOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312892
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177760-52-0
Record name Ethyl 2-aminooxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 250 ml 3-neck round bottom flask was added (20 g, 0.3332 moles) urea, (150 ml) ethanol and (42.42 g, 0.2175 moles, 0.65 eq) ethylbromopyruvate. The mixture was then heated under agitation to reflux for 16 hours. The reaction solution changed from yellow to red in color. The reaction solution was then evaporated to dryness and the crude product was taken up in (50 ml) water and (150 ml) ethyl acetate. The pH was adjusted from 1 to 10 using 2N sodium hydroxide, changing the biphasic mixture a dark red. The mixture was separated and the aqueous phase was extracted twice with ethyl acetate. The organic layers were then combined and washed with water and brine. The resulting yellow solution was concentrated to ˜50 ml, causing an off-white solid to precipitate out. The solid was filtered off and washed with ethanol and diethyl ether. The mother liquor was then evaporated to dryness and the resulting oily solid was taken up in (150 ml) ethyl acetate and concentrated to ˜50 ml. An off-white solid precipitated out. The mixture was cooled in an ice bath, and the solid was filtered off and washed with ethanol and diethyl ether to give ethyl 2-amino-1,3-oxazole-4-carboxylate (14.79 g).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
42.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl bromopyruvate (5.00 g), urea (2.31 g) and ethanol (51 mL) was refluxed overnight. The reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (2.87 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.